Ethyl 2,2-difluoropropanoate
Overview
Description
Ethyl 2,2-difluoropropanoate is an organic compound with the molecular formula C5H8F2O2. It is a colorless to almost colorless liquid that is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Mechanism of Action
Target of Action
Ethyl 2,2-difluoropropanoate is a chemical compound with the molecular formula C5H8F2O2 It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Pharmacokinetics
The compound is insoluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to heat and should be stored in a cool, dry environment . It is also classified as a flammable and irritant substance , indicating that safety precautions should be taken when handling it.
Biochemical Analysis
Biochemical Properties
It is known that the compound is insoluble in water , suggesting that it may interact with lipophilic biomolecules within the cell
Cellular Effects
Given its role as an intermediate in organic synthesis and pharmaceuticals , it may influence cell function by participating in various biochemical reactions
Preparation Methods
Ethyl 2,2-difluoropropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl pyruvate with bis(2-methoxyethyl)amino sulfur trifluoride (DeoxoFluor) at low temperatures . The reaction is carried out in a dry ice/acetone bath to maintain temperatures between -15°C and -10°C. The reaction mixture is then stirred at temperatures below 30°C until the starting material is consumed, as confirmed by gas chromatography . The crude product is then purified through extraction and distillation processes .
Chemical Reactions Analysis
Ethyl 2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropanoic acid.
Reduction: The compound can be reduced to form alcohol derivatives under appropriate conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
Ethyl 2,2-difluoropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
Materials Science: Derivatives of this compound are studied for their potential in improving the performance of lithium-ion batteries.
Comparison with Similar Compounds
Ethyl 2,2-difluoropropanoate can be compared with other fluorinated esters such as ethyl 3,3,3-trifluoropropanoate. While both compounds are used in organic synthesis and have similar physical properties, this compound is unique due to its specific reactivity and applications in pharmaceutical intermediates .
Similar compounds include:
- Ethyl 3,3,3-trifluoropropanoate
- Mthis compound
- Ethyl 2-fluoropropanoate
Properties
IUPAC Name |
ethyl 2,2-difluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLDAIKRGXNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375614 | |
Record name | ethyl 2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28781-85-3 | |
Record name | ethyl 2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,2-difluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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